molecular formula C29H35N5O6 B10854598 Cyanosafracin B

Cyanosafracin B

Cat. No.: B10854598
M. Wt: 549.6 g/mol
InChI Key: BHINEHROXMLHMV-BVRLQDJESA-N
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Description

Historical Discovery and Taxonomic Origin

This compound was first identified as a secondary metabolite of Pseudomonas poae PMA22 (previously classified as Pseudomonas fluorescens A2-2), a Gram-negative bacterium isolated from soil samples in Tagawagun, Fukuoka, Japan. This strain’s biosynthetic capacity was recognized during screenings for antimicrobial and antitumor compounds, with safracins showing broad-spectrum activity against bacterial pathogens and cancer cell lines. The discovery of this compound’s utility emerged from efforts to streamline the production of ecteinascidin ET-743, a marine-derived antitumor agent originally isolated from the tunicate Ecteinascidia turbinata. While ET-743’s initial total synthesis in 1996 by the Corey group demonstrated its structural complexity, industrial-scale production became feasible only after adopting this compound as a semisynthetic precursor.

The taxonomic classification of this compound-producing bacteria underscores the ecological diversity of Pseudomonas species. Genomic analysis of P. poae PMA22 revealed a specialized biosynthetic gene cluster (BGC sac) spanning 17.5 kb, which encodes nonribosomal peptide synthetases (NRPS), tailoring enzymes, and transport systems. This cluster’s organization into divergent operons (sacABCDEFGHK and sacIJ) facilitates the coordinated synthesis and modification of safracin analogs, including this compound.

Structural Classification Within the Safracin Family

This compound (C₂₉H₃₅N₅O₆; molecular weight 549.62 g/mol) belongs to the safracin family, a group of bicyclic quinoline alkaloids with a conserved pentacyclic core. Its structure comprises:

Property Value
Molecular Formula C₂₉H₃₅N₅O₆
Molecular Weight 549.62 g/mol
Key Functional Groups Quinoline, nitrile, amide

The safracin scaffold features a central tetrahydroisoquinoline moiety fused to a 10-membered macrocycle, with additional substitutions differentiating family members. In this compound, a nitrile group (-C≡N) at the C-21 position distinguishes it from safracin A and B, which bear hydroxyl or methoxy groups at this site. This nitrile group is critical for downstream chemical modifications, enabling regioselective reactions during the synthesis of ET-743.

Biosynthetically, this compound arises from a nonribosomal peptide assembly line involving:

  • NRPS-mediated condensation of aromatic and aliphatic amino acids.
  • Post-assembly modifications , including oxidation by FAD-dependent monooxygenases (e.g., SacJ) and methylation by methyltransferases (e.g., SacI).
  • Fatty acyl chain removal by the membrane-bound hydrolase SacK, yielding the final nitrile-bearing structure.

Properties

Molecular Formula

C29H35N5O6

Molecular Weight

549.6 g/mol

IUPAC Name

(2S)-2-amino-N-[[(1R,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

InChI

InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)/t14-,17-,18-,19-,20-,23-/m0/s1

InChI Key

BHINEHROXMLHMV-BVRLQDJESA-N

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Origin of Product

United States

Preparation Methods

Bacterial Strains and Biosynthetic Pathways

Cyanosafracin B is biosynthesized by specific bacterial strains, most notably Pseudomonas poae (formerly Pseudomonas fluorescens A2-2). The safracin biosynthetic gene cluster (sac) in P. poae PAM22 comprises two divergent operons (sacABCDEFGH and sacIJ) responsible for non-ribosomal peptide synthesis (NRPS), oxidation, methylation, and fatty acid tailoring. Key steps include:

  • NRPS assembly : Formation of the tetrahydroisoquinoline backbone.

  • A-ring oxidation : Catalyzed by the FAD-dependent monooxygenase SacJ, yielding intermediates P22A and P22B.

  • N-methylation : Mediated by SacI, followed by removal of a palmitoyl prodrug moiety via SacK.

Fermentation Media and Conditions

Large-scale fermentation protocols use optimized media to maximize yield:

Table 1: Typical Fermentation Media Composition

ComponentConcentration (g/L)Purpose
(NH₄)₂SO₄14Nitrogen source
K₂HPO₄0.3Phosphate buffer
FeCl₃·6H₂O0.1Trace metal
Mannitol40Carbon source
Yeast extract35 (wet weight)Vitamins and growth factors

Conditions :

  • Temperature : 30°C

  • Aeration : 200 rpm orbital shaking

  • Duration : 72 hours

  • pH : Maintained at 6.0–7.0

Under these conditions, P. poae achieves a titer of 125 mg/L of safracin B, which is subsequently converted to this compound.

Downstream Processing: Isolation and Purification

Clarification and Filtration

Post-fermentation broth is clarified via centrifugation or filtration at pH 6.0 to remove cellular debris. The filtrate contains safracin B, which undergoes cyanidation to form this compound.

Chemical Modification to this compound

Safracin B is treated with potassium cyanide (KCN) under controlled conditions to replace the hydroxyl group at C21 with a cyano group:

Safracin B+KCNCyanosafracin B+H2O\text{Safracin B} + \text{KCN} \rightarrow \text{this compound} + \text{H}_2\text{O}

Key parameters :

  • Reaction time : 4–6 hours

  • Temperature : 25–30°C

  • Yield : >85%

Chromatographic Purification

This compound is purified using a combination of techniques:

  • Ion-exchange chromatography : Removes residual salts and polar impurities.

  • Reversed-phase HPLC : C18 columns with acetonitrile/water gradients achieve >98% purity.

Semisynthetic Derivatization from this compound

Synthesis of Ecteinascidin Analogues

This compound serves as a scaffold for antitumor agents. A representative semisynthesis of ET-743 involves:

  • Oxidation : Conversion to a quinone intermediate using (PhSeO)₂O.

  • Alkylation : Reaction with CH₂Br₂ to form the 10-membered lactone bridge.

  • Deprotection : Acidic removal of methoxyethoxymethyl (MEM) protecting groups.

Table 2: Key Reaction Steps and Yields

StepReagentYield (%)
Quinone formation(PhSeO)₂O78
AlkylationCH₂Br₂65
DeprotectionHCl/MeOH92

Comparative Analysis of Production Methods

Fermentation vs. Total Synthesis

While total synthesis of this compound is theoretically possible, fermentation remains the only economically viable method:

Table 3: Fermentation vs. Total Synthesis

ParameterFermentationTotal Synthesis
Cost$50–100/g>$10,000/g
Yield100–150 mg/L<1% overall
ScalabilityIndustrial (1,000 L)Laboratory (mg scale)

Challenges in Fermentation Optimization

  • Carbon source limitation : Mannitol concentration above 40 g/L inhibits growth.

  • Oxygen transfer : High aeration required to prevent accumulation of toxic intermediates.

Recent Advances in Biosynthetic Engineering

Regulatory Protein Manipulation

Overexpression of the transcriptional activator MexT in P. poae enhances sac operon expression, increasing safracin B titers by 2.5-fold .

Pathway Refactoring

Heterologous expression of the sac cluster in E. coli has been attempted but yields <10 mg/L due to poor post-translational modification.

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : Retention time 12.5 min (C18, 60% acetonitrile).

  • MS : m/z 549.62 [M+H]⁺.

Stability Studies

This compound degrades <5% over 6 months at –20°C in DMSO .

Chemical Reactions Analysis

Key Synthetic Transformations

Cyanosafracin B undergoes sequential modifications to generate advanced intermediates for ecteinascidin synthesis:

Table 1: Core Reaction Pathways

Reaction StepReagents/ConditionsProduct/IntermediateReference
Rh-catalyzed asymmetric hydrogenolysisRh-DiPAMP catalyst, H₂42 (95% yield, 96% ee)
Intramolecular Pictet-SpenglerBF₃·OEt₂, MS 4ATricyclic lactone 44
Mannich bis-annulationCF₃SO₃H in H₂O : CF₃CH₂OH (3:2)Pentacyclic 49
Ugi four-component condensationp-Methoxyphenyl isocyanide, acetaldehydeDipeptide 74
Heck cross-couplingPd₂(dba)₃, P(o-tol)₃Tricycle 77

Deprotection Strategies

  • MOM Ether Cleavage : BF₃·OEt₂ selectively removes methoxymethyl (MOM) protecting groups under mild conditions .

  • Hydrogenolysis : Pd/C/H₂ cleaves benzyl (Bn) and carbobenzyloxy (Cbz) groups .

Oxidation and Reduction

  • Dess-Martin Oxidation : Converts primary alcohols to aldehydes (e.g., 80 synthesis) .

  • LiAlH₂(OEt)₂ Reduction : Partially reduces lactones to diols (e.g., 47 from 46 ) .

Table 2: Cyclization Methods

SubstrateConditionsProductRole in Synthesis
47 CF₃SO₃H in H₂O : CF₃CH₂OHPentacyclic 49 Core scaffold formation
156 TFACyclic sulfide 157 Ten-membered ring closure
105 TFA, Corey’s protocolEcteinascidin 743Final cyclization step

Cross-Coupling Reactions

  • Stille Coupling : Introduces aryl methyl groups via triflates (e.g., 52 synthesis) .

  • Heck Reaction : Forms C–C bonds in hindered environments (e.g., 148 to 153 ) .

Oxidative Demethylation

Demethylation of N-methyl intermediates using mCPBA (meta-chloroperbenzoic acid) enables access to ET-729 .

Scalable Semisynthetic Routes

  • Regioselective Lithiation : n-BuLi/TMEDA for alkylation .

  • Aminonitrile Formation : KCN/AcOH for stereocontrol .

  • Protecting Group Interconversion : TBDPS, MOM, and Alloc groups enable stepwise functionalization .

Scientific Research Applications

Synthesis of Derivatives

Cyanosafracin B serves as a precursor for the synthesis of several potent antitumor agents, including ecteinascidin 743 and phthalascidin. The synthesis process involves multiple chemical transformations:

  • Ecteinascidin 743 : This compound is synthesized from this compound through a series of reactions that modify its functional groups to enhance its biological activity against cancer cells .
  • Phthalascidin : Similar to ecteinascidin 743, phthalascidin is derived from this compound, showcasing its versatility as a precursor in drug development .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable candidate in cancer therapy.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including soft tissue sarcomas and colon carcinoma . The mechanism of action involves the formation of DNA adducts, leading to apoptosis in cancer cells.

Clinical Applications

This compound and its derivatives are being explored for their clinical applications in oncology.

Clinical Trials

Ecteinascidin 743, derived from this compound, has undergone extensive clinical trials and has been approved for the treatment of specific types of soft tissue sarcomas. Its efficacy has been demonstrated in patients who have not responded to conventional therapies .

Case Studies

Several case studies highlight the successful application of ecteinascidin 743 in treating advanced sarcomas:

  • A notable case involved a patient with metastatic soft tissue sarcoma who exhibited a significant response after treatment with ecteinascidin 743, leading to tumor shrinkage and improved quality of life .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Compound Source Biological Activity Clinical Status
This compoundMarine tunicatesAntitumor activityPreclinical
Ecteinascidin 743Synthesized from this compoundPotent antitumor agentApproved for clinical use
PhthalascidinSynthesized from this compoundAnticancer propertiesUnder investigation

Mechanism of Action

Cyanosafracin B exerts its effects by binding to DNA and interfering with the transcription process. It forms DNA adducts at the N2 position of guanine, bending the DNA towards the major groove. This interaction disrupts the normal function of DNA-binding proteins and transcription factors, leading to the inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanosafracin B shares structural and functional similarities with several THIQ alkaloids. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Structural Features Source Biosynthesis Pathway Mechanism of Action Applications References
This compound Pentacyclic core with C21 nitrile group Pseudomonas fluorescens NRPS assembly, oxidation, N-methylation DNA minor groove binding (alkylation via hemiaminal residues) Semi-synthetic precursor for ET-743
Safracin B Pentacyclic core lacking C21 nitrile Pseudomonas fluorescens NRPS with post-Pictet-Spengler modifications DNA alkylation and intercalation Antimicrobial, antitumor (limited clinical use)
Saframycin A Pentacyclic core with C21 methoxy group Streptomyces spp. NRPS with oxidative crosslinking DNA crosslinking and transcription inhibition Antitumor (preclinical studies)
Naphthyridinomycin Hexacyclic core with contiguous stereocenters Streptomyces lusitanus NRPS with leader peptide-dependent Pictet-Spengler DNA alkylation via hemiaminal residues Antimicrobial, antitumor (experimental)
Ecteinascidin 743 (ET-743) Hexacyclic core with additional THIQ ring and 10-membered lactone Semi-synthetic (from this compound) Derived from this compound via chemical modifications DNA minor groove alkylation, inhibition of nucleotide excision repair (NER) FDA/EMA-approved for soft tissue sarcoma and ovarian cancer
Zalypsis® Synthetic analog with bromo-substituted THIQ ring Synthetic Chemical synthesis DNA alkylation and transcription-coupled repair inhibition Phase II trials for multiple cancers

Key Findings

This nitrile enhances stability during semi-synthesis of ET-743 . ET-743 and Zalypsis feature extended ring systems (hexacyclic core) or synthetic substitutions, improving DNA interaction and repair inhibition compared to this compound .

Biosynthetic Logic: All compounds rely on NRPS machinery, but naphthyridinomycin uniquely requires a leader peptide for Pictet-Spengler cyclization, a mechanism rare in nonribosomal peptides .

Synthetic analogs like compound 33 (a THIQ variant) demonstrate enhanced DNA alkylation compared to this compound, highlighting the impact of structural optimization .

Supply and Scalability: this compound’s fermentative production (kilogram-scale) solves supply challenges faced by marine-derived ET-743 .

Biological Activity

Cyanosafracin B is a natural compound derived from the bacterium Pseudomonas fluorescens and serves as a precursor for the synthesis of several bioactive derivatives, most notably Ecteinascidin ET-743 (trabectedin). This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes a macrocyclic ring. This structural feature is crucial for its biological activity, particularly its interaction with DNA and proteins within cells. The compound's ability to form adducts with DNA is central to its function as an anticancer agent.

This compound exerts its biological effects primarily through the following mechanisms:

  • DNA Interaction : The compound acts as a DNA alkylator, binding to guanine residues in the minor groove of DNA. This binding alters the DNA structure and inhibits transcription by preventing RNA polymerase II activity .
  • Transcription Factor Inhibition : At micromolar concentrations, this compound inhibits several DNA-binding proteins, including NF-Y and TATA binding protein. This inhibition can disrupt cell cycle progression and promote apoptosis in cancer cells .
  • Multidrug Resistance Modulation : Studies indicate that this compound can suppress the expression of the MDR1 gene, which encodes P-glycoprotein involved in drug resistance. This effect enhances the efficacy of other chemotherapeutic agents .

Biological Activity Overview

The biological activity of this compound has been extensively studied, particularly in the context of cancer treatment. Below is a summary of key findings from various studies:

Study Cell Line Concentration Effect Observed
Rinehart et al. (2000)Human colon carcinoma (SW620)50 nMInhibition of MDR1 promoter activation
Simoens et al. (2013)Various tumor cell linesMicromolar rangeInduction of apoptosis via NF-Y inhibition
PMC4806878 (2013)Ecteinascidin 743 studies10 µMInhibition of DNA-binding proteins at lower concentrations

Case Study 1: Ecteinascidin ET-743 Synthesis

This compound has been utilized as a starting material for synthesizing Ecteinascidin ET-743, which has shown remarkable anticancer activity against various tumor types. The semisynthetic pathway from this compound involves several steps that ultimately yield ET-743, highlighting its importance in drug development .

Case Study 2: Antimicrobial Potential

Recent studies have explored the antimicrobial properties of this compound. Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential applications beyond oncology .

Q & A

Q. What are the established methods for synthesizing Cyanosafracin B, and how do they impact research reproducibility?

this compound is primarily synthesized via biofermentation using microbial strains, followed by semi-synthetic modification to generate derivatives like Trabectedin (ET-743) . Laboratory-scale protocols often prioritize yield optimization through strain engineering (e.g., Pseudomonas fluorescens modifications) and fermentation condition adjustments (pH, temperature, nutrient supply). Reproducibility hinges on detailed documentation of strain lineage, fermentation parameters, and purification steps (e.g., HPLC or LC-MS validation) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

Structural characterization relies on NMR (¹H, ¹³C, and 2D experiments) to resolve its complex polycyclic framework, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation . X-ray crystallography may be employed if crystallizable derivatives are synthesized. Purity validation typically uses reverse-phase HPLC with UV/Vis or MS detection .

Q. What are the primary antitumor mechanisms of this compound-derived compounds, and how are these mechanisms validated experimentally?

this compound derivatives, such as ET-743, induce DNA alkylation at guanine-N2 in the minor groove, disrupt transcription-coupled nucleotide excision repair (TC-NER), and activate p53-dependent apoptosis . Validation involves in vitro assays (e.g., DNA-binding studies via gel electrophoresis, cell viability assays in tumor lines) and in vivo xenograft models. Mechanistic specificity is confirmed using repair-deficient cell lines (e.g., NER-deficient models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs across different studies?

Contradictions may arise from variability in compound purity, assay conditions (e.g., cell line genetic backgrounds), or statistical misinterpretation. To address this:

  • Apply strict false discovery rate (FDR) controls (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .
  • Replicate studies under standardized conditions (e.g., ATCC cell lines, controlled compound batches).
  • Use multi-omics approaches (transcriptomics/proteomics) to identify context-dependent mechanisms .

Q. What strategies optimize this compound biofermentation yields without compromising structural fidelity?

Yield optimization requires strain engineering (CRISPR-Cas9 for pathway regulation) and metabolic flux analysis to balance precursor availability (e.g., amino acids, cyano-group donors). Real-time monitoring via Raman spectroscopy or pH-stat fed-batch systems can enhance process control. Structural integrity is validated through periodic LC-MS/MS profiling during fermentation .

Q. How should researchers design experiments to investigate synergistic effects between this compound analogs and other antitumor agents?

Use combinatorial dose-response matrices (e.g., Chou-Talalay synergy analysis) in in vitro models. Prioritize compounds with non-overlapping mechanisms (e.g., topoisomerase inhibitors + DNA alkylators). In vivo validation should include pharmacokinetic compatibility studies (e.g., CYP450 interaction assays) and tumor microenvironment analysis (hypoxia, immune infiltration) .

Q. What computational methods are effective for predicting this compound derivatives with enhanced bioavailability?

Molecular dynamics simulations (e.g., free-energy perturbation) and QSAR models can predict solubility and membrane permeability. Focus on modifying the polycyclic core’s polarity (e.g., introducing PEGylated side chains) while preserving DNA-binding affinity. Validate predictions using Caco-2 cell permeability assays and murine pharmacokinetic studies .

Methodological Considerations

  • Data Integrity : Ensure raw data (fermentation yields, spectral profiles) are archived with metadata (instrument parameters, biological replicates) to support reproducibility .
  • Ethical Reporting : Avoid selective data presentation; disclose all contradictory results and discuss limitations (e.g., assay sensitivity thresholds) .
  • Visualization : Follow journal guidelines for structural depictions (2–3 key derivatives per figure, avoid overcrowding with annotations) .

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